

Spectroscopic properties of Flavoxanthin

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An In-depth Technical Guide to the Spectroscopic Properties of Flavoxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavoxanthin is a natural xanthophyll pigment, a type of carotenoid, with a characteristic golden-yellow color.[1] Chemically, it is defined as (3S,3'R,5R,6'R,8R)-5,8-Epoxy-5,8-dihydrobeta,epsilon-carotene-3,3'-diol, with the molecular formula C40H56O3.[2] As a member of the carotenoid family, its extended system of conjugated double bonds is responsible for its color and spectroscopic properties. This guide provides a detailed overview of the spectroscopic characteristics of **flavoxanthin**, including UV-Visible, Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared spectroscopy. It is intended to serve as a technical resource for researchers in natural product chemistry, analytical science, and drug development.

Molecular and Chemical Properties

A foundational understanding of **flavoxanthin**'s chemical properties is essential for interpreting its spectroscopic data.



Property	Value	Reference
Molecular Formula	C40H56O3	[2]
Molecular Weight	584.9 g/mol	[2]
Monoisotopic Mass	584.42294564 Da	[2]
Chemical Class	Xanthophyll (Carotenoid)	[2]
IUPAC Name	(2R,6S,7aR)-2- [(2E,4E,6E,8E,10E,12E,14E,1 6E)-17-[(1R,4R)-4-hydroxy- 2,6,6-trimethylcyclohex-2-en-1- yl]-6,11,15-trimethylheptadeca- 2,4,6,8,10,12,14,16-octaen-2- yl]-4,4,7a-trimethyl-2,5,6,7- tetrahydro-1-benzofuran-6-ol	[2]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the identification and quantification of carotenoids, owing to their strong absorption in the visible light spectrum. The shape of the spectrum and the position of the absorption maxima (λ max) are characteristic of the chromophore.

Spectral Data

The UV-Vis spectrum of **flavoxanthin** exhibits the typical three-fingered absorption pattern characteristic of many carotenoids.[3][4] The exact position of the absorption maxima is highly dependent on the solvent used, with shifts observed based on solvent polarity.[4]

Solvent	λmax 1 (nm)	λmax 2 (nm)	λmax 3 (nm)	Reference
Not Specified	400	422	448	[3]

Note: The fine structure of the spectrum, particularly the ratio of the peak heights (%III/II), can provide additional information for pigment identification.[5][6]



Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for the UV-Vis spectroscopic analysis of **flavoxanthin** extracted from a plant matrix.

- Extraction:
 - Weigh a homogenized sample of the source material (e.g., 5-10 g of plant leaves).
 - Perform a solvent extraction using a suitable organic solvent such as a mixture of acetone and petroleum ether.[7] Grinding the sample with the solvent in a mortar and pestle with sand can improve extraction efficiency.
 - The extraction should be repeated until the sample residue is colorless.[7]
- Phase Separation and Washing:
 - Transfer the solvent extract to a separating funnel.
 - Add ultrapure water to the funnel to facilitate the transfer of carotenoids from the more polar extraction solvent (like acetone) to a non-polar solvent (like petroleum ether).[7][8]
 - Discard the aqueous lower phase. Repeat the washing step multiple times to remove residual polar solvents.
- Drying and Concentration:
 - Pass the petroleum ether phase containing the flavoxanthin through a column of anhydrous sodium sulfate to remove any remaining water.
 - Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C) to concentrate the sample. The entire process should be conducted under dim light to prevent photo-degradation.
- Spectroscopic Measurement:
 - Redissolve the dried extract in a known volume of a spectroscopic grade solvent (e.g., ethanol or hexane).



- Use a calibrated UV-Vis spectrophotometer to record the absorption spectrum from approximately 350 nm to 600 nm.[8]
- Use the pure solvent as a blank for baseline correction.
- Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of **flavoxanthin**, and for elucidating its structure through fragmentation analysis.

Mass Spectral Data

High-resolution mass spectrometry provides a highly accurate mass measurement, confirming the molecular formula.

Parameter	Value	Ionization Mode	Reference
Exact Mass	584.42294564 Da	ESI or APCI	[2]
[M+H] ⁺ (Calculated)	585.4302	Positive	-

Note: Atmospheric Pressure Chemical Ionization (APCI) is often used for carotenoid analysis in conjunction with HPLC, as it is suitable for relatively non-polar compounds.[6]

Experimental Protocol: LC-MS Analysis

This protocol describes a typical workflow for analyzing **flavoxanthin** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

- Sample Preparation:
 - Prepare an extract containing flavoxanthin as described in the UV-Vis protocol (Section 2.2).
 - Before injection, the final extract should be filtered through a 0.22 μm syringe filter to remove particulate matter.[9]



- Chromatographic Separation (HPLC):
 - Utilize a C30 reversed-phase column, which is specifically designed for separating isomeric carotenoids.[6][10]
 - Employ a gradient elution mobile phase. A typical system might involve a gradient of methanol/acetonitrile mixtures with methyl tert-butyl ether (MTBE).[10]
 - Set the column temperature to a controlled value, for instance, 25-35°C.[10][11]
- Mass Spectrometric Detection (MS):
 - Interface the HPLC system with a mass spectrometer, such as a Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrument, capable of high-resolution measurements.
 [10][12]
 - Use an APCI or Electrospray Ionization (ESI) source, typically operated in positive ion mode.[10]
 - Acquire full scan mass spectra over a range of m/z 100-1000 to detect the parent ion.[10]
 - Perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 585.4) for collision-induced dissociation (CID) to obtain characteristic fragment ions for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural elucidation of a molecule in solution. While specific, complete assigned NMR data for **flavoxanthin** is not readily available in the cited literature, the expected features can be inferred from its structure and data on related carotenoids.[13][14]

Expected ¹H-NMR Spectral Features

• Olefinic Region (δ 5.5-7.0 ppm): A complex series of signals corresponding to the protons of the conjugated polyene chain.



- Protons adjacent to Oxygen (δ 3.5-4.5 ppm): Signals for the protons on carbons bearing hydroxyl groups (C3 and C3') and the ether linkage (C5, C8).[14]
- Aliphatic/Alicyclic Region (δ 1.0-2.5 ppm): Signals for the protons on the saturated portions of the terminal rings.
- Methyl Protons (δ 0.8-2.0 ppm): A series of sharp singlet signals corresponding to the numerous methyl groups on the carotenoid backbone and terminal rings.[14]

Expected ¹³C-NMR Spectral Features

- Olefinic Carbons (δ 120-150 ppm): A cluster of signals for the sp² hybridized carbons of the polyene chain.
- Oxygen-bearing Carbons (δ 60-90 ppm): Signals for the carbons attached to hydroxyl and ether groups (C3, C3', C5, C8).
- Aliphatic/Alicyclic Carbons (δ 20-60 ppm): Signals for the sp³ hybridized carbons in the terminal rings.
- Methyl Carbons (δ 12-30 ppm): Signals for the methyl group carbons.

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - A highly purified sample of flavoxanthin (>95%) is required. Purification can be achieved using preparative HPLC.
 - o Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
- Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Acquire standard one-dimensional spectra: ¹H and ¹³C(¹H) (proton-decoupled).



- Acquire two-dimensional spectra for full structural assignment:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (¹H-¹H correlations).[13]
 - HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).[15]
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for connecting molecular fragments.[15]
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.[14]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While a specific spectrum for **flavoxanthin** is not available in the search results, the key absorption bands can be predicted based on its structure.[16]

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3400 (broad)	O-H (Hydroxyl)	Stretching
~3000-2850	C-H (Alkyl)	Stretching
~1650	C=C (Alkene)	Stretching
~1100	C-O (Ether & Alcohol)	Stretching
~965	C-H (trans-Alkene)	Out-of-plane bending

Experimental Protocol: FTIR-ATR Analysis

- Sample Preparation:
 - Ensure the purified flavoxanthin sample is completely dry.

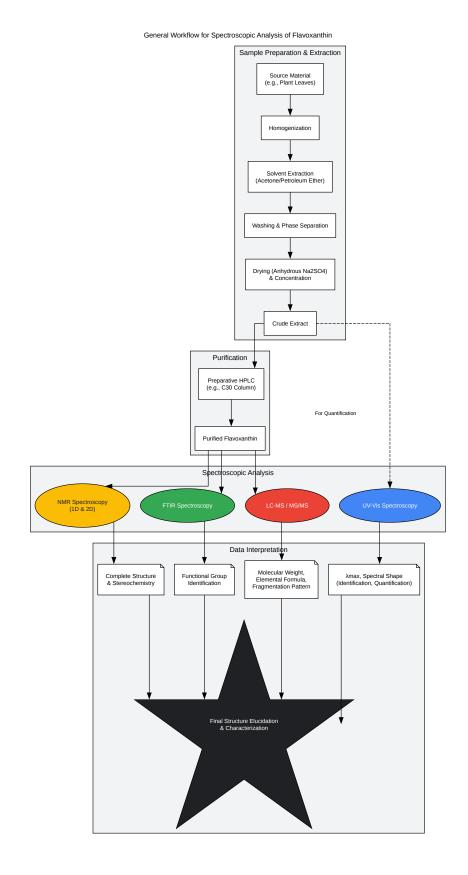


- Place a small amount of the solid sample directly onto the crystal of an Attenuated Total
 Reflectance (ATR) accessory of an FTIR spectrometer.[17]
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.[17]
 - Press the sample firmly against the crystal to ensure good contact.
 - Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 scans) at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[17]
 - The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.

Visualizations: Analytical Workflow

The following diagram illustrates a comprehensive workflow for the isolation and spectroscopic characterization of **flavoxanthin**.





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Caption: Workflow for Flavoxanthin Analysis.



Conclusion

The spectroscopic analysis of **flavoxanthin** relies on a combination of techniques to provide a complete chemical picture. UV-Vis spectroscopy serves as a rapid method for identification and quantification, leveraging the characteristic absorption of the polyene chromophore. Mass spectrometry provides definitive molecular weight and formula data, crucial for confirming identity. While specific NMR and IR data are not widely published, established knowledge of carotenoid and functional group spectroscopy allows for the prediction of their key spectral features. A comprehensive structural elucidation requires the isolation of a pure standard followed by a suite of one- and two-dimensional NMR experiments. The protocols and data presented in this guide offer a technical framework for researchers working with **flavoxanthin** and related carotenoids.

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